Covalent Irreversible Binding to SRPK1 Confers Sustained Target Inhibition Post-Washout
SRPKIN-1 is the first and only reported SRPK inhibitor that forms a covalent bond with the tyrosine phenol group (Y227) in the SRPK1 ATP-binding pocket [1]. Mass spectrometry analysis confirms a 452 Da mass shift consistent with covalent labeling of SRPK1 by SRPKIN-1 [2]. This covalent mechanism is unique among SRPK inhibitors; compounds like SRPIN340 and SPHINX31 are reversible ATP-competitive inhibitors. The functional consequence is that SRPKIN-1 maintains significant inhibition of SR protein phosphorylation even after compound washout, unlike reversible inhibitors [3].
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Covalent, irreversible binding to SRPK1 Y227 |
| Comparator Or Baseline | SRPIN340 (reversible ATP-competitive); SPHINX31 (reversible ATP-competitive) |
| Quantified Difference | Covalent vs. reversible binding mechanism |
| Conditions | Mass spectrometry analysis of SRPK1 protein treated with SRPKIN-1; functional washout assays in cellular context |
Why This Matters
Covalent inhibition provides sustained target engagement and can overcome limitations of reversible inhibitors, such as short residence time, enabling robust and prolonged pathway modulation in complex biological systems.
- [1] Hatcher JM, Wu G, Zeng C, et al. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform. Cell Chem Biol. 2018;25(4):460-470.e6. doi:10.1016/j.chembiol.2018.01.013 View Source
- [2] Hatcher JM, Wu G, Zeng C, et al. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform. Cell Chem Biol. 2018;25(4):460-470.e6. Figure 3. doi:10.1016/j.chembiol.2018.01.013 View Source
- [3] Hatcher JM, Wu G, Zeng C, et al. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform. Cell Chem Biol. 2018;25(4):460-470.e6. Figures 5A-B. doi:10.1016/j.chembiol.2018.01.013 View Source
